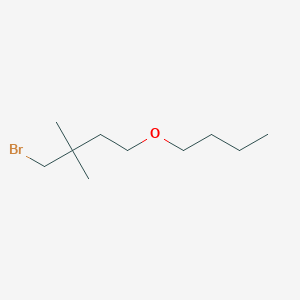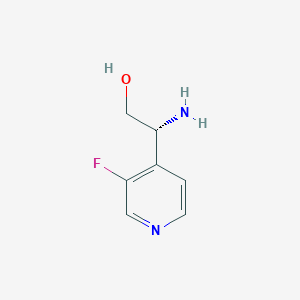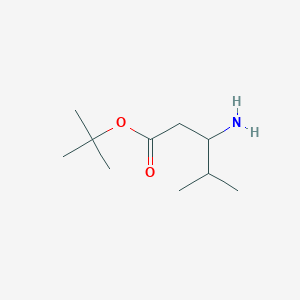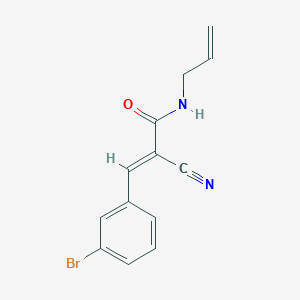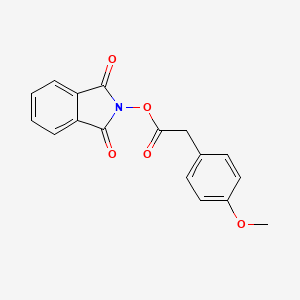
1,3-Dioxoisoindolin-2-yl 2-(4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 4-methoxyphenylacetic acid in the presence of a dehydrating agent . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate can be compared with other similar compounds, such as:
- N-(1,3-dioxoisoindolin-2-yl)cinnamamide
- N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide
- 3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide
- N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenyl)acetate lies in its specific structure and the resulting properties that make it suitable for particular applications.
Propiedades
Número CAS |
900634-61-9 |
|---|---|
Fórmula molecular |
C17H13NO5 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H13NO5/c1-22-12-8-6-11(7-9-12)10-15(19)23-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 |
Clave InChI |
NHIKVJRTLNCTFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


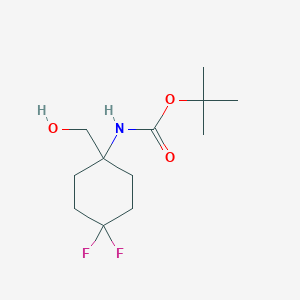
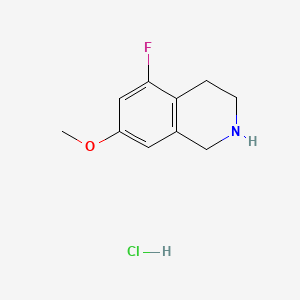
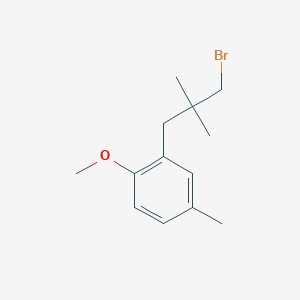
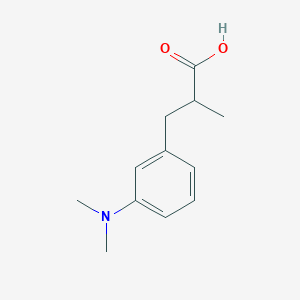
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
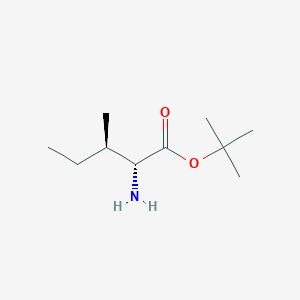
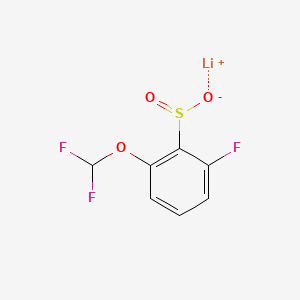
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
